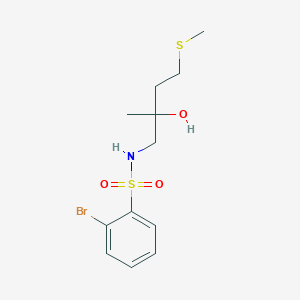
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, a sulfonamide group, and a hydroxy-methyl-thio butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable benzenesulfonamide derivative, followed by the introduction of the hydroxy-methyl-thio butyl chain through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzenesulfonamide derivatives
科学研究应用
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and hydroxy-methyl-thio butyl chain may also contribute to the compound’s reactivity and binding affinity to biological targets.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(2-hydroxyethyl)benzenesulfonamide
- N-(2-hydroxy-2-methylpropyl)-benzenesulfonamide
- 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
Uniqueness
2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a hydroxy-methyl-thio butyl chain, which confer distinct chemical and biological properties
生物活性
2-Bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Bromine : A halogen that can influence biological activity through various mechanisms.
- Sulfonamide group : Known for its antibacterial properties.
- Hydroxyl and methylthio substituents : These groups may enhance solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds in the sulfonamide class often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance:
- In vitro studies : Compounds similar to this compound demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus .
- Mechanism of action : The sulfonamide moiety interferes with bacterial folic acid synthesis, inhibiting growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is notable:
- Carrageenan-induced edema : In vivo studies have shown that related sulfonamides significantly reduce inflammation in animal models .
- Cytokine modulation : Compounds in this class can modulate the production of pro-inflammatory cytokines, contributing to their therapeutic effects.
Anticancer Activity
Emerging evidence suggests potential anticancer properties:
- Cell line studies : Similar compounds have shown IC50 values indicating potent inhibition of cancer cell proliferation in various assays .
- Mechanistic insights : The interaction with specific molecular targets involved in cell cycle regulation and apoptosis has been documented.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Sulfonamide Derivatives :
- Anti-inflammatory Efficacy :
- Anticancer Screening :
Data Table Summary
属性
IUPAC Name |
2-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S2/c1-12(15,7-8-18-2)9-14-19(16,17)11-6-4-3-5-10(11)13/h3-6,14-15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQHAGBGPCTNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=CC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














